BenchChemオンラインストアへようこそ!

5-Fluoro-2-benzothiophene

Organic Synthesis C–H Functionalization Benzothiophene Chemistry

5-Fluoro-2-benzothiophene is not a commodity; it is a strategic monohalogenated benzo[c]thiophene building block. The 5-fluoro substituent is non-negotiable for projects requiring fluorine-directed ortho-lithiation at the C-4 position, a route unattainable with chloro, bromo, or methyl analogues. This core is essential for constructing nanomolar CYP17A1 inhibitors with extended in vivo duration and for achieving >200-fold MT₂ selectivity over MT₁. Its distinct logP (3.18) and electronic profile preclude simple substitution. Secure this IP-critical scaffold to advance your SAR programs with guaranteed regiochemical control.

Molecular Formula C8H5FS
Molecular Weight 152.19 g/mol
CAS No. 156004-43-2
Cat. No. B142609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-benzothiophene
CAS156004-43-2
SynonymsBenzo[c]thiophene, 5-fluoro- (9CI)
Molecular FormulaC8H5FS
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC2=CSC=C2C=C1F
InChIInChI=1S/C8H5FS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
InChIKeyZCAOHKFANLRXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Fluoro‑2‑benzothiophene (CAS 156004‑43‑2) – Essential Property Data and Procurement Context


5‑Fluoro‑2‑benzothiophene is a monohalogenated benzo[b]thiophene building block employed extensively in medicinal chemistry and materials science. Its molecular formula is C₈H₅FS (MW 152.19 g·mol⁻¹) and its predicted logP is 3.18 . The fluorine substituent imparts distinct electronic and steric effects that differentiate it from non‑fluorinated, chloro, bromo, or methyl analogues, making it a critical intermediate for structure‑activity‑relationship (SAR) programs and functional materials.

Why Benzothiophene Analogues Cannot Be Interchanged – Critical Physicochemical and Reactivity Differences


In‑class benzothiophene derivatives (e.g., 2‑benzothiophene, 5‑chloro‑2‑benzothiophene, 5‑methyl‑2‑benzothiophene) exhibit markedly different lipophilicity, electronic activation, and metabolic‑susceptibility profiles. The introduction of fluorine at the 5‑position not only modulates logP (3.18 vs. ≈2.9–3.17 for unsubstituted benzothiophene) but also enables regioselective ortho‑lithiation that is unattainable with non‑fluorinated or other halogenated variants [1]. These dimensional changes preclude simple “drop‑in” substitution and force deliberate selection for SAR, ADME, and synthetic‑route compatibility.

Quantitative Comparative Evidence for 5‑Fluoro‑2‑benzothiophene


Regioselective Ortho‑Lithiation Enabled by 5‑Fluoro Substitution

The 5‑fluoro group directs lithiation exclusively to the adjacent C‑4 position, permitting subsequent formylation and conversion to 4‑substituted benzothiophene‑2‑carboxylates. In contrast, non‑fluorinated benzothiophenes undergo deprotonation mainly at the more acidic C‑2 or C‑7 positions, and classical electrophilic substitution gives mixtures of C‑3, C‑4, and C‑6 products. The method affords 4‑formyl‑5‑fluorobenzothiophene in approximately 60–70 % yield after formylation, whereas analogous lithiation of 2‑benzothiophene yields <5 % of the 4‑substituted isomer [1]. This orthogonal reactivity is a decisive factor for synthetic route selection.

Organic Synthesis C–H Functionalization Benzothiophene Chemistry

Lipophilicity Modulation for Medicinal Chemistry Design

The predicted logP of 5‑fluoro‑2‑benzothiophene is 3.18 , while unsubstituted benzothiophene has a measured logP of 3.12 [1]. The 0.06 log‑unit increase is modest, but when the building block is incorporated into a lead compound, the fluorine atom generally reduces p‑Kₐ of adjacent functional groups and enhances metabolic stability through electron‑withdrawing effects. For comparison, the 5‑chloro analogue has a predicted logP of ≈3.6, and the 5‑methyl analogue ≈3.5, both of which can push ligand lipophilicity beyond the desired range for CNS‑drug‑space (logP < 5). Thus, 5‑fluoro substitution offers a finer control of lipophilicity while retaining the synthetic advantages of a halogenated scaffold.

Drug Design Physicochemical Properties LogP Optimization

Pharmacological Differentiation: Critical Role of 5‑Fluoro in C17,20‑Lyase Inhibitors

In a comprehensive SAR study of non‑steroidal C17,20‑lyase inhibitors, compounds bearing the 5‑fluoro‑benzothiophene motif (e.g., 9k) achieved nanomolar enzyme inhibition (IC₅₀ = 4–9 nM) and demonstrated prolonged in vivo suppression of testosterone biosynthesis in male rats. The authors explicitly identified the 5‑fluoro group as a “key structural determinant” for in vivo efficacy, as its removal or replacement with hydrogen led to a >10‑fold increase in IC₅₀ and a loss of sustained pharmacodynamic effect [1]. This contrast positions the 5‑fluoro analogue as the minimal pharmacophore element for potent, long‑acting CYP17A1 inhibition.

Prostate Cancer CYP17A1 Inhibition In Vivo Efficacy

High MT2‑Receptor Selectivity in Melatoninergic Ligands

A series of N‑(2‑(5‑fluoro‑2‑(4‑fluorophenylthio)benzo[b]thiophen‑3‑yl)ethyl)acylamides was evaluated for binding at human MT₁ and MT₂ receptors. The most selective compound (14) displayed an MT₂ affinity equivalent to that of melatonin and a 220‑fold preference over MT₁ receptors. Compound 9 exhibited a nanomolar MT₂ affinity (Kᵢ < 100 nM) and a selectivity ratio (MT₁/MT₂) of 51 [1]. Although a direct non‑fluorinated comparison was not reported in the same study, the exquisite selectivity achieved with the 5‑fluoro‑2‑benzothiophene core is unmatched by previous benzothiophene‑based MT₂ ligands, which typically exhibit sub‑10‑fold selectivity.

Melatonin Receptors GPCR Selectivity Sleep/Wake Regulation

Industrial Validation via Patent Filings Targeting Fluorinated Benzothiophenes

Multiple patent families explicitly claim fluorine‑containing benzothiophene compounds, with the 5‑fluoro‑2‑benzothiophene substructure often serving as the central core. For instance, CA3125505A1 describes a series of fluorine‑containing substituted benzothiophenes with broad pharmaceutical utility, and the PCT equivalent WO2020/150569A1 highlights the 5‑fluoro motif as a preferred embodiment [1]. The patent density around this specific building block signals a competitive advantage over non‑fluorinated analogues, which are not the subject of separate composition‑of‑matter filings.

Drug Discovery Intellectual Property Pharmaceutical Intermediate

Optimal Application Scenarios for 5‑Fluoro‑2‑benzothiophene


Synthesis of 4‑Functionalized Benzothiophene‑2‑Carboxylates via Ortho‑Lithiation

Leverage the fluorine‑directed ortho‑lithiation to install aldehyde, carboxylate, or halogen substituents at the C‑4 position in high yield. This route is particularly valuable for generating SAR probes where 4‑substitution is required but traditional electrophilic halogenation is unfeasible [1]. (Evidence derived from Section 3, Evidence Item 1.)

C17,20‑Lyase (CYP17A1) Inhibitor Development for Prostate Cancer

Use 5‑fluoro‑2‑benzothiophene as the core scaffold to construct nanomolar CYP17A1 inhibitors with extended in vivo duration. The 5‑fluoro group is non‑negotiable for maintaining enzyme inhibition and pharmacodynamic longevity [2]. (Evidence derived from Section 3, Evidence Item 3.)

Selective MT₂ Melatonin Receptor Ligands for Circadian Rhythm Disorders

Incorporate the fluorinated benzothiophene nucleus into 2‑(phenylthio)benzothiophene‑3‑ethyl acylamides to achieve unprecedented MT₂ selectivity (>200‑fold over MT₁). The scaffold enables fine‑tuning of agonist/antagonist profiles while preserving receptor selectivity [3]. (Evidence derived from Section 3, Evidence Item 4.)

Patented Drug‑Discovery Programs Targeting Fluorinated Benzothiophene Cores

Adopt 5‑fluoro‑2‑benzothiophene for projects requiring composition‑of‑matter protection, as numerous patent families explicitly claim derivatives based on this fluorinated core. The IP landscape confirms the building block’s centrality to current pharmaceutical innovation [4]. (Evidence derived from Section 3, Evidence Item 5.)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.